Methyl 3-(2-methyloxiran-2-yl)prop-2-enoate
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Overview
Description
Methyl 3-(2-methyloxiran-2-yl)prop-2-enoate is an organic compound with the molecular formula C7H10O3. It is characterized by the presence of an oxirane ring and a propenoate group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-methyloxiran-2-yl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with an epoxide, such as 2-methyloxirane, under basic conditions. The reaction typically requires a catalyst, such as sodium hydroxide, and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of advanced catalysts and reaction monitoring systems ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methyloxiran-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-methyloxiran-2-yl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of methyl 3-(2-methyloxiran-2-yl)prop-2-enoate involves its reactivity with various biological and chemical targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in both chemical synthesis and biological applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-3-(furan-2-yl)prop-2-enoate
- Methyl 3-[5-(3-methoxy-3-oxoprop-1-enyl)furan-2-yl]prop-2-enoate
- 3-Aryl-1-(2-methyloxiran-2-yl)prop-2-en-1-ones .
Uniqueness
Methyl 3-(2-methyloxiran-2-yl)prop-2-enoate is unique due to its combination of an oxirane ring and a propenoate group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
113309-45-8 |
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Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl 3-(2-methyloxiran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C7H10O3/c1-7(5-10-7)4-3-6(8)9-2/h3-4H,5H2,1-2H3 |
InChI Key |
GXTBMWQPZLZBKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C=CC(=O)OC |
Origin of Product |
United States |
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